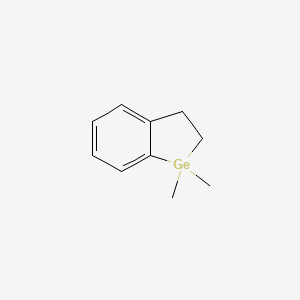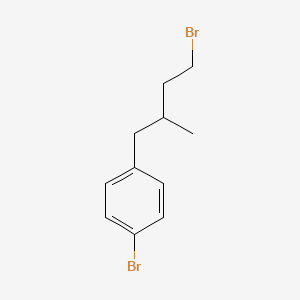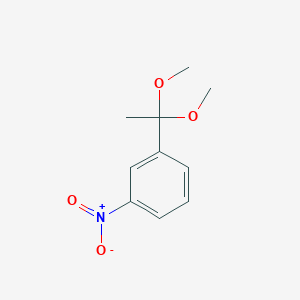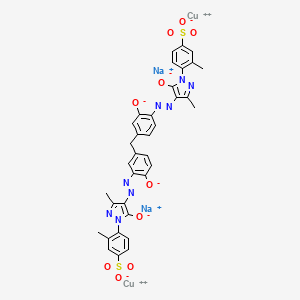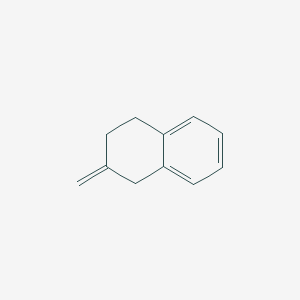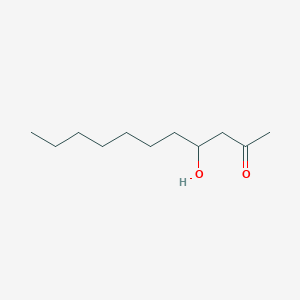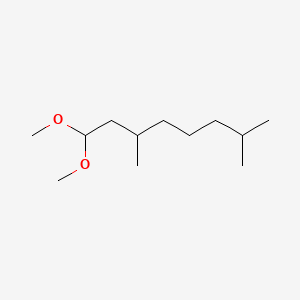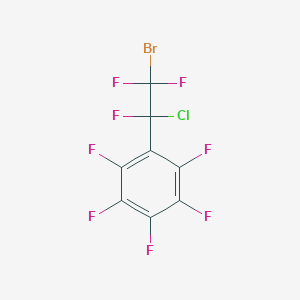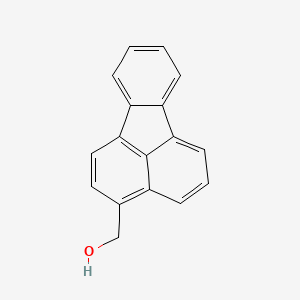
3-Fluoranthenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoranthenemethanol is a chemical compound derived from fluoranthene, a polycyclic aromatic hydrocarbon (PAH). Fluoranthene itself is known for its unique structure, which consists of fused naphthalene and benzene units connected by a five-membered ring. This compound is often studied for its fluorescence properties and its role in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoranthenemethanol typically involves the functionalization of fluoranthene. One common method includes the cycloaddition reactions using acrylonitrile and dialkyl acetylenedicarboxylates. These reactions are carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of fluoranthene as a starting material. The process may include steps such as halogenation, followed by nucleophilic substitution to introduce the methanol group.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoranthenemethanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated fluoranthene derivatives with nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoranthenone derivatives, while reduction can produce fluoranthenemethanol.
Applications De Recherche Scientifique
3-Fluoranthenemethanol has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the development of dyes and pigments due to its stable fluorescence characteristics.
Mécanisme D'action
The mechanism by which 3-Fluoranthenemethanol exerts its effects is primarily through its interaction with molecular targets in biological systems. Its fluorescence properties allow it to bind to specific proteins or nucleic acids, making it a valuable tool in molecular biology. The pathways involved often include fluorescence resonance energy transfer (FRET) and other photophysical processes .
Comparaison Avec Des Composés Similaires
Fluoranthene: The parent compound, known for its fluorescence and structural properties.
9-Fluorenemethanol: Another methanol derivative with similar chemical properties but different structural features.
Phenanthrene: A PAH with a similar structure but different reactivity and applications.
Uniqueness: 3-Fluoranthenemethanol stands out due to its specific fluorescence properties and its ability to undergo a wide range of chemical reactions. Its applications in scientific research, particularly in biological imaging and chemical synthesis, highlight its versatility and importance in various fields .
Propriétés
Numéro CAS |
70249-46-6 |
|---|---|
Formule moléculaire |
C17H12O |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
fluoranthen-3-ylmethanol |
InChI |
InChI=1S/C17H12O/c18-10-11-8-9-16-14-5-2-1-4-13(14)15-7-3-6-12(11)17(15)16/h1-9,18H,10H2 |
Clé InChI |
VEBZMHDHLUNFCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


